molecular formula C13H13NO6S B1417288 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid CAS No. 1094326-11-0

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid

Cat. No.: B1417288
CAS No.: 1094326-11-0
M. Wt: 311.31 g/mol
InChI Key: QXOHUSOJDPRZNW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₃NO₆S Structural Features:

  • A benzoic acid core substituted with a methoxy group at position 4 and a (3-methyl-1,2-oxazol-5-yl)methanesulfonyl group at position 2.

Properties

IUPAC Name

4-methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methylsulfonyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO6S/c1-8-5-10(20-14-8)7-21(17,18)12-6-9(13(15)16)3-4-11(12)19-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOHUSOJDPRZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, thereby modulating their function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Properties :

  • Predicted Collision Cross-Section (CCS) : Ranges from 168.0 to 178.6 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate molecular size and shape in gas-phase ion mobility spectrometry .
  • Solubility : The sulfonyl and carboxylic acid groups suggest moderate aqueous solubility, though experimental data are unavailable.
  • Synthetic Utility : Likely serves as a building block for drug discovery, given its structural similarity to bioactive heterocycles (e.g., antiviral WIN compounds) .

The compound is compared to structurally related benzoic acid derivatives with variations in heterocycles, substituents, and functional groups. Key differences are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Heterocycle Type Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid C₁₃H₁₃NO₆S 1,2-Oxazole Methanesulfonyl, methoxy 311.32 Predicted CCS: 168.0–178.6 Ų; antiviral lead
3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid C₁₂H₁₀BrNO₄ 1,2-Oxazole Bromo, methoxy 328.18 Increased lipophilicity (bromo substituent)
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid C₁₁H₁₀N₂O₄ 1,2,4-Oxadiazole Methoxy 234.21 Potential kinase inhibition (oxadiazole scaffold)
4-(((3-Mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid C₁₇H₁₄N₄O₂S 1,2,4-Triazole Thiol, imino-methyl 338.39 Chelation capacity (thiol group)
WIN 63843 (Pleconaril) C₂₁H₂₂F₃N₃O₃ 1,2-Oxazole Trifluoromethyl, oxadiazole 421.42 Broad-spectrum antiviral activity (enteroviruses)
Heterocycle-Specific Differences
  • 1,2-Oxazole vs. 1,2,4-Oxadiazole :

    • The 1,2-oxazole in the target compound provides a smaller, more electron-rich heterocycle compared to the 1,2,4-oxadiazole in , which has additional nitrogen and may exhibit stronger π-stacking interactions .
    • Oxadiazoles are often used in medicinal chemistry for metabolic stability, whereas oxazoles are less common but valued for their synthetic versatility .
Substituent Effects
  • Methanesulfonyl vs. Methoxy groups (e.g., ) enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Bromo vs. Sulfonyl :

    • Bromo substituents (e.g., ) increase molecular weight and lipophilicity, which may enhance membrane permeability but pose synthetic challenges (e.g., handling brominated intermediates) .
Pharmacological Potential
  • Unlike WIN 63843, which contains a trifluoromethyl group and oxadiazole, the target compound’s sulfonyl group may alter binding kinetics to viral capsid proteins, warranting further study .

Biological Activity

4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid is an organic compound with potential biological activity. It belongs to a class of compounds that have garnered interest for their pharmacological properties, including anti-inflammatory and antimicrobial effects. This article reviews the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C13H13NO5
  • Molecular Weight : 263.246 g/mol
  • CAS Number : [Not provided in the search results]

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives of methoxybenzoic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been investigated for their anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
  • Cytotoxicity
    • The cytotoxic effects of related compounds have been evaluated in cancer cell lines. Some derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use in oncology .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced IL-6 and TNF-alpha production
CytotoxicityInduced apoptosis in cancer cell lines

Detailed Research Findings

  • Antimicrobial Studies :
    • A study assessing the antimicrobial properties of methoxy-substituted benzoic acids found that certain derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell walls .
  • Anti-inflammatory Mechanisms :
    • Research has indicated that related compounds can modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, leading to decreased expression of inflammatory markers .
  • Cytotoxicity Evaluation :
    • In vitro studies on cancer cell lines demonstrated that specific modifications to the methoxybenzoic structure enhanced cytotoxic effects. For example, a derivative with a similar oxazole moiety showed IC50 values in the low micromolar range against breast cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid
Reactant of Route 2
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4-Methoxy-3-[(3-methyl-1,2-oxazol-5-yl)methanesulfonyl]benzoic acid

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